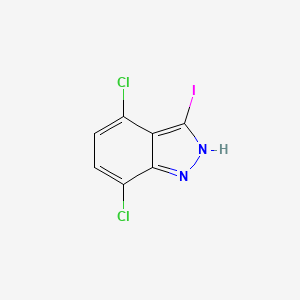

4,7-Dichloro-3-iodo-1H-indazole

Description

Significance of the Indazole Scaffold in Contemporary Organic and Medicinal Chemistry Research

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern organic and medicinal chemistry. taylorandfrancis.comnih.gov Its structural rigidity and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of biologically active molecules. nih.govresearchgate.net Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. taylorandfrancis.comnih.gov This has led to their incorporation into numerous therapeutic agents. nih.govresearchgate.net The versatility of the indazole nucleus allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. nih.govbeilstein-journals.org

Strategic Importance of Halogenation in Heterocyclic Compound Design

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful and strategic tool in the design of heterocyclic compounds. mdpi.comresearchgate.net The incorporation of halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. researchgate.net Halogen atoms, particularly bromine and iodine, can also serve as versatile synthetic handles, facilitating a wide range of cross-coupling reactions to build molecular complexity. rsc.orgchim.it This strategic use of halogenation allows for the diversification of heterocyclic scaffolds and the creation of libraries of compounds for screening in drug discovery and materials science. mdpi.comnumberanalytics.com

Research Landscape of Polysubstituted Indazoles, with a Focus on Halogenated Derivatives

The research landscape of polysubstituted indazoles is rich and dynamic, driven by the quest for new molecules with unique properties. nih.govresearchgate.net A significant area of focus within this landscape is the synthesis and application of halogenated indazoles. These compounds are highly valued as key intermediates in the synthesis of more complex indazole derivatives. rsc.orgrsc.org The regioselective introduction of multiple halogen atoms onto the indazole core presents both a challenge and an opportunity for synthetic chemists. rsc.org The development of efficient and selective halogenation methods is crucial for accessing a diverse range of polysubstituted indazoles with tailored functionalities. chim.itresearchgate.net

Academic Research Objectives and Scope for 4,7-Dichloro-3-iodo-1H-indazole

The primary academic research objective for a compound like this compound is to explore its potential as a versatile building block in organic synthesis. The specific placement of two chlorine atoms and one iodine atom on the indazole ring offers multiple sites for selective functionalization. The scope of research includes the development of efficient synthetic routes to this compound, a thorough investigation of its reactivity in various chemical transformations, and the exploration of the properties of the resulting novel compounds. The presence of three halogen atoms allows for sequential and site-selective cross-coupling reactions, providing a pathway to a wide array of complex, polysubstituted indazole derivatives that would be difficult to access through other synthetic routes.

Chemical Properties of this compound

The chemical and physical properties of this compound are determined by its molecular structure.

| Property | Value |

| Molecular Formula | C7H3Cl2IN2 |

| Molecular Weight | 312.92 g/mol |

| CAS Number | 1000341-96-7 |

| Appearance | Not explicitly stated in the provided search results, but related compounds are often powders. thermofisher.com |

| Solubility | Not explicitly stated in the provided search results. |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from a readily available indazole precursor. A common strategy involves the halogenation of a pre-substituted indazole.

A plausible synthetic route, based on general methods for indazole halogenation, would likely begin with 4,7-dichloro-1H-indazole. aobchem.com This starting material can then be subjected to an iodination reaction to introduce the iodine atom at the 3-position.

A general procedure for the iodination of indazoles involves treating the indazole with iodine in the presence of a base, such as potassium hydroxide (B78521), in a polar solvent like dimethylformamide (DMF). chim.itrsc.orgmdpi.com

General Iodination Reaction:

The reaction conditions, such as temperature and reaction time, would need to be optimized to ensure high yield and selectivity.

Reactions of this compound

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The iodine atom at the 3-position is the most susceptible to substitution, particularly in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of various functional groups at this position.

Suzuki Coupling:

One of the most powerful reactions for forming carbon-carbon bonds is the Suzuki coupling. In this reaction, the iodo group at the 3-position can be coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.com

General Suzuki Coupling Reaction:

Where R represents an aryl or alkyl group.

Heck Reaction:

The Heck reaction provides a method for the formation of carbon-carbon bonds between the iodinated indazole and an alkene. google.com This reaction is also catalyzed by a palladium complex.

General Heck Reaction:

Sonogashira Coupling:

For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. This reaction involves the coupling of the iodoindazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

General Sonogashira Coupling Reaction:

The chlorine atoms at the 4 and 7 positions are generally less reactive than the iodine at the 3-position under these conditions, allowing for selective functionalization. However, under more forcing conditions, these chlorine atoms can also participate in cross-coupling reactions, offering a pathway to further derivatization and the synthesis of highly complex, polysubstituted indazoles.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-3-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRIVWBGIQHFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2C(=C1)Cl)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303833 | |

| Record name | 4,7-Dichloro-3-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-96-7 | |

| Record name | 4,7-Dichloro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-3-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 4,7 Dichloro 3 Iodo 1h Indazole

Proposed Reaction Mechanisms for Halogenation Processes

Halogenation at the C3 position of the indazole ring is a key transformation, often serving as a prelude to further functionalization through cross-coupling reactions. chim.it The introduction of an iodine atom at the C3 position of a 4,7-dichloro-1H-indazole core typically proceeds through an electrophilic substitution mechanism.

The process is generally carried out using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethylformamide (DMF). chim.it The proposed mechanism involves the following steps:

Deprotonation: The base removes the acidic proton from the N1 position of the indazole ring, generating a more nucleophilic indazolide anion.

Nucleophilic Attack: The electron-rich C3 position of the indazolide anion attacks the electrophilic iodine molecule (I₂).

Halogen-Halogen Bond Cleavage: This attack leads to the cleavage of the I-I bond, resulting in the formation of the 3-iodo-indazole product and an iodide anion.

The presence of the electron-withdrawing chloro substituents at the 4 and 7 positions can influence the electron density of the indazole ring, potentially affecting the rate and efficiency of the halogenation reaction. While specific mechanistic studies on 4,7-dichloro-3-iodo-1H-indazole are not extensively detailed in the provided search results, the general mechanism for indazole iodination provides a solid foundation for understanding this transformation. chim.it

Detailed Mechanistic Pathways for Cross-Coupling Reactions at the Indazole Core

The 3-iodo substituent of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Formation Mechanisms

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in constructing biaryl structures and other complex carbon skeletons from 3-iodoindazoles. mdpi.com The catalytic cycle for a Suzuki-Miyaura coupling involving this compound and an organoboron reagent would generally proceed as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of the indazole, forming a Pd(II) intermediate. The high reactivity of the C-I bond facilitates this initial step.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide ligand.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligands, base, and solvent can significantly impact the efficiency of each step in the cycle. For instance, ferrocene-based phosphine (B1218219) ligands like dppf have been shown to be effective in promoting Suzuki-Miyaura couplings of 3-iodoindazoles. mdpi.com

C-H Activation and Functionalization Mechanisms

While the provided results focus more on cross-coupling at the pre-functionalized C3 position, the principles of C-H activation are relevant for the broader functionalization of the indazole scaffold. nih.govnih.gov Transition metal-catalyzed C-H activation offers a more atom-economical approach to functionalization by directly converting C-H bonds into new bonds, bypassing the need for pre-installed leaving groups. chim.it

For indazoles, C-H activation can be directed to specific positions by coordinating a directing group to the metal catalyst. nih.gov Although direct C-H functionalization of this compound is not explicitly detailed, related studies on other heterocyclic systems suggest that a plausible mechanism would involve:

Coordination: A directing group on the indazole (often at the N1 position) coordinates to the metal center (e.g., Rh, Pd).

Cyclometalation: The metal catalyst then selectively activates a nearby C-H bond, forming a stable metallacyclic intermediate.

Functionalization: The C-metal bond can then react with a variety of coupling partners to form the desired product.

Understanding Regioselectivity in N-Alkylation and C-Functionalization of Indazoles

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can potentially be alkylated. The regioselectivity of N-alkylation is a critical aspect of indazole chemistry and is influenced by steric and electronic factors of the indazole ring, the nature of the alkylating agent, and the reaction conditions. beilstein-journals.orgd-nb.info

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org However, the distribution of N1 and N2 alkylated products can be highly variable. For instance, studies have shown that the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor N1 alkylation for many substituted indazoles. beilstein-journals.orgd-nb.info Conversely, substituents at the C7 position, such as in the case of this compound, can sterically hinder the N1 position, potentially leading to an increased proportion of the N2-alkylated product.

Computational studies using Density Functional Theory (DFT) have provided deeper insights into the factors governing this regioselectivity. nih.gov These studies suggest that chelation between a Lewis acidic cation (from the base) and electron-rich atoms on the indazole ring can play a significant role in directing the alkylation to a specific nitrogen. beilstein-journals.orgnih.gov

Regarding C-functionalization, the inherent reactivity of the indazole ring generally favors electrophilic attack at the C3 position. chim.it When the C3 position is already substituted, as in this compound, further functionalization typically occurs via cross-coupling reactions at this position or through C-H activation at other sites on the ring.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The choice of catalyst and additives is paramount in controlling the outcome of chemical transformations involving this compound.

In palladium-catalyzed cross-coupling reactions , the nature of the palladium precursor and the ancillary ligands is crucial. For example, Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, while ligands like Xantphos are employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. beilstein-journals.org The use of ferrocene-based ligands such as dppf and dtbpf has been shown to influence the energy barrier of the reaction, with PdCl₂(dppf) exhibiting a lower energy barrier and leading to higher catalytic outputs in some cases. mdpi.com

Additives such as bases (e.g., Cs₂CO₃, K₂CO₃) are essential for the transmetalation step in Suzuki-Miyaura couplings. beilstein-journals.org In some instances, ionic liquids have been used as solvents or co-solvents to improve reaction yields and facilitate catalyst recycling. mdpi.com

In N-alkylation reactions , the base used for deprotonation significantly influences the regioselectivity. Strong bases like sodium hydride are commonly used. beilstein-journals.orgd-nb.info DFT calculations have highlighted the importance of the cation from the base (e.g., Cs⁺) in directing the regioselectivity through chelation effects. beilstein-journals.orgnih.gov

The following table summarizes the key reagents and their roles in the transformations of this compound:

| Transformation | Reagent/Catalyst | Role | Reference |

| Halogenation | Iodine (I₂) | Electrophilic iodine source | chim.it |

| Potassium Hydroxide (KOH) | Base for deprotonation | chim.it | |

| Suzuki-Miyaura Coupling | Pd(0) catalyst | Active catalyst | mdpi.com |

| Organoboron reagent | Source of the organic group | mdpi.com | |

| Base (e.g., Cs₂CO₃) | Activates the organoboron reagent | beilstein-journals.org | |

| Phosphine ligand (e.g., dppf) | Stabilizes the catalyst, promotes reductive elimination | mdpi.com | |

| N-Alkylation | Sodium Hydride (NaH) | Base for deprotonation | beilstein-journals.orgd-nb.info |

| Alkyl halide | Alkylating agent | beilstein-journals.orgd-nb.info | |

| Cesium Carbonate (Cs₂CO₃) | Base, cation can influence regioselectivity | beilstein-journals.orgnih.gov |

Computational and Theoretical Studies of Halogenated Indazoles

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of 4,7-dichloro-3-iodo-1H-indazole. These calculations can predict various molecular properties that are difficult to measure experimentally.

Detailed DFT calculations would reveal the distribution of electron density within the molecule. The presence of three halogen atoms (two chlorine and one iodine) at positions 4, 7, and 3 respectively, significantly influences the electronic landscape of the indazole core. The high electronegativity of the chlorine atoms and the polarizability of the iodine atom would lead to a complex interplay of inductive and resonance effects.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is representative and based on typical values for similar halogenated heterocyclic compounds.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful tools to predict how this compound might interact with biological targets, such as enzymes or receptors. These computational techniques are central to drug discovery and development.

In a typical docking study, the three-dimensional structure of the indazole derivative is placed into the binding site of a target protein. The simulation then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. The chlorine and iodine substituents on the indazole ring can play crucial roles in these interactions. They can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The iodine atom at the 3-position is a particularly strong halogen bond donor.

For instance, docking simulations of substituted indazoles into the active sites of protein kinases, a common target for indazole-based inhibitors, would reveal key hydrogen bonds, hydrophobic interactions, and halogen bonds that contribute to the binding affinity. aobchem.com

Table 2: Representative Docking Simulation Results for this compound with a Generic Kinase Target

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Lys78, Leu132, Asp184 |

| Types of Interactions | Hydrogen bond with Asp184, Halogen bond with Lys78, Hydrophobic interactions with Leu132 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Tautomerism of Indazole Systems

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. nih.gov The relative stability of these tautomers is influenced by the substitution pattern on the ring.

Computational methods can be used to calculate the energies of the different tautomers of this compound, thereby predicting the most stable form. The dichlorination at positions 4 and 7 is expected to influence the electronic properties of the benzene (B151609) part of the molecule, which in turn affects the acidity of the N-H bond and the relative stability of the tautomers. It is generally observed that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.

Conformational analysis would also explore the rotation around single bonds, although the rigid nature of the indazole ring limits conformational flexibility. The primary conformational aspect to consider would be the orientation of any potential N-substituents, though in the case of the parent 1H-indazole, this is not a factor.

Table 3: Calculated Relative Energies of Tautomers of this compound (Representative Data)

| Tautomer | Relative Energy (kcal/mol) |

| 1H-indazole | 0.00 |

| 2H-indazole | +3.5 |

Note: The data in this table is representative and reflects the generally accepted stability order for indazole tautomers.

Reaction Pathway Analysis and Transition State Investigations

Theoretical calculations can map out the energy profiles of chemical reactions involving this compound. This includes identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For example, the synthesis of this compound often involves the halogenation of a pre-existing indazole core. Computational analysis of the iodination or chlorination steps could elucidate the reaction mechanism, such as whether it proceeds via an electrophilic aromatic substitution pathway. The calculations would help in understanding the regioselectivity of these reactions, explaining why the halogens are introduced at specific positions.

Furthermore, for reactions where this compound is a starting material, such as in cross-coupling reactions, transition state theory combined with DFT can predict the activation barriers for different reaction pathways, providing insights into reaction rates and potential side products.

Prediction of Reactivity and Selectivity in Synthetic Transformations

Building on the electronic structure and reaction pathway analyses, computational chemistry can predict the reactivity and selectivity of this compound in various synthetic transformations.

The calculated electrostatic potential surface of the molecule can highlight electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms of the pyrazole ring are typically nucleophilic centers. The carbon atoms of the benzene ring, influenced by the electron-withdrawing chloro substituents, would be less susceptible to electrophilic attack compared to unsubstituted indazole.

In the context of cross-coupling reactions, such as Suzuki or Sonogashira couplings, the iodine atom at the C3 position is an excellent leaving group. Computational models can predict the relative reactivity of the C-I bond compared to the C-Cl bonds, confirming the expected high selectivity for reactions at the C3 position. The reactivity of such halogenated indazoles has been a subject of interest for creating diverse molecular libraries.

Table 4: Summary of Predicted Reactivity for this compound

| Position | Predicted Reactivity | Rationale |

| N1/N2 | Nucleophilic | Lone pair on nitrogen atoms |

| C3 | Electrophilic (for substitution) | Good leaving group (Iodine) |

| C5/C6 | Reduced electrophilic substitution | Deactivating effect of chloro groups |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4,7 Dichloro 3 Iodo 1h Indazole Analogs

Impact of Halogen Substitutions (Cl at C-4, C-7; I at C-3) on Molecular Recognition and Binding Affinities

The specific arrangement of chlorine atoms at the C-4 and C-7 positions, along with an iodine atom at the C-3 position of the 1H-indazole core, profoundly influences the molecule's interaction with biological targets. Halogen atoms, through their ability to form halogen bonds and modulate the electronic properties of the aromatic system, play a critical role in molecular recognition and binding affinity. researchgate.neteurochlor.org

Furthermore, the nature of the halogen substituent can have a differential impact on biological activity. For instance, in studies of 4-aminoquinolines, 7-iodo and 7-bromo analogs demonstrated comparable activity to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl derivatives were found to be less active, particularly against resistant strains. nih.gov This suggests that the size and polarizability of the halogen at specific positions are crucial for optimal interaction with the target.

In a series of organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, systematic variation of the halide substitution pattern at the 5- and 7-positions revealed that the impact on cytotoxic activity was generally minor. acs.org However, the nature of the halido leaving group did have a significant influence in some cases, highlighting the nuanced role of halogens in mediating biological effects. acs.org For 4,7-dichloro-3-iodo-1H-indazole, the large, polarizable iodine atom at the C-3 position is a key feature, likely serving as a strong halogen bond donor, which can be a critical interaction for high-affinity binding to various biological targets.

Influence of Substituents at Nitrogen (N-1) and Carbon (C-3, C-4, C-7) Positions on Biological Activity

The biological activity of indazole derivatives can be finely tuned by introducing various substituents at the nitrogen and carbon atoms of the heterocyclic core.

Nitrogen (N-1) Position: Alkylation or acylation at the N-1 position of the indazole ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. The regioselectivity of N-alkylation is influenced by both steric and electronic effects of the substituents already present on the indazole ring. beilstein-journals.orgnih.gov For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving N-1 selective alkylation. beilstein-journals.org The nature of the substituent at N-1 can significantly impact the compound's interaction with its biological target and can be optimized to improve potency and selectivity.

Carbon (C-3, C-4, and C-7) Positions: Substituents at the carbon positions of the indazole ring are critical for determining biological activity.

C-3 Position: The iodine at the C-3 position of the title compound is a significant feature. Modifications at this position can dramatically alter activity.

C-4 and C-7 Positions: The chlorine atoms at C-4 and C-7 are key to the activity profile. In a study of 1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), it was found that substituent groups at both the 4- and 6-positions (analogous to the 4- and 7-positions in the context of the title compound) played a crucial role in inhibitory activity. nih.gov This suggests that these positions are important for interaction with the enzyme's active site.

The following table summarizes the observed influence of substituents on the biological activity of indazole analogs from various studies.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

| N-1 | Alkyl groups | Modulates pharmacokinetic and pharmacodynamic properties. | beilstein-journals.orgnih.gov |

| C-4 and C-6 | Various substituents | Crucial for IDO1 inhibitory activity. | nih.gov |

| C-7 | Iodo, Bromo | Maintained high activity in 4-aminoquinolines. | nih.gov |

| C-7 | Fluoro, Trifluoromethyl | Reduced activity in 4-aminoquinolines. | nih.gov |

Design Strategies for Modulating Biological Target Selectivity

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. For halogenated indazoles, several strategies can be employed to enhance target selectivity.

One key approach involves exploiting subtle differences in the amino acid residues of the target protein's binding site. By designing indazole analogs with substituents that form specific interactions (e.g., hydrogen bonds, halogen bonds, or hydrophobic interactions) with unique residues in the target active site, selectivity can be improved.

A study focused on the development of inhibitors for fibroblast growth factor receptor (FGFR) kinases utilized a fragment-based design approach starting with an indole (B1671886) fragment. nih.gov This was optimized to an indazole-containing pharmacophore, and some of the resulting compounds exhibited moderate selectivity towards individual FGFRs. nih.gov This highlights that even small modifications can influence selectivity, and structure-based drug design can be a powerful tool to guide these modifications for enhanced selectivity. nih.gov

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry strategies for the discovery of novel compounds with improved properties. nih.govnih.gov

Bioisosteric Replacements: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of 1H-indazole derivatives, a study on monoamine oxidase B (MAO B) inhibitors demonstrated the successful use of bioisosteric replacement. nih.gov The introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group resulted in a highly potent and selective MAO B inhibitor. nih.gov This indicates that strategic bioisosteric replacements within the substituents of a this compound core could lead to analogs with enhanced biological profiles.

Scaffold Hopping: Scaffold hopping aims to identify structurally novel compounds that retain the biological activity of the original molecule by maintaining the key pharmacophoric features. nih.govnih.gov This can lead to new intellectual property and improved drug-like properties. Starting from the this compound scaffold, one could computationally or synthetically explore alternative heterocyclic cores that can present the key halogen atoms and other necessary functionalities in a similar spatial arrangement to maintain or improve biological activity.

Pharmacophore Elucidation and Optimization Principles for Halogenated Indazoles

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For halogenated indazoles, the pharmacophore typically includes the indazole nucleus as a key hydrogen-bonding or scaffold element, along with specific sites for halogen bonding and hydrophobic interactions.

Several studies have highlighted the 1H-indazole moiety as a crucial pharmacophore. For instance, it has been identified as a novel key pharmacophore for potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity. nih.govnih.gov In another example, 5-(3,5-difluorobenzyl)-1H-indazole was revealed as the active pharmacophore for dual inhibitors of ALK and ROS1 kinases. researchgate.net

The optimization of halogenated indazoles involves a multi-parameter approach:

Maximizing Target Affinity: This is achieved by ensuring that the key pharmacophoric features, such as halogen bond donors and hydrogen bond acceptors/donors, are optimally positioned to interact with the target protein.

Improving Selectivity: As discussed earlier, fine-tuning the substituents to exploit differences in the binding sites of related proteins is crucial.

Enhancing Drug-like Properties: This includes optimizing solubility, metabolic stability, and cell permeability by modifying the substituents on the indazole ring.

Biological Research Applications and Mechanistic Insights into Halogenated Indazole Actions

Investigations of Enzyme Inhibition Mechanisms

Kinase Inhibition Studies

The indazole core is a well-established pharmacophore for kinase inhibitors, with several approved drugs and clinical candidates featuring this heterocyclic system. The 3-amino-1H-indazole structure, in particular, is recognized as an effective hinge-binding fragment, crucial for the activity of many kinase inhibitors. nih.govnih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Derivatives of 3-iodo-indazole have been instrumental in the development of FGFR inhibitors. For instance, based on the structures of known FGFR inhibitors like AZD4547 and NVPBGJ-398, novel 1H-indazol-3-amine derivatives have been designed and synthesized. nih.gov One such study led to the identification of a potent FGFR1 inhibitor with an IC50 of 15.0 nM. nih.gov Further optimization of this series yielded a compound with an impressive IC50 of 2.9 nM against FGFR1 and a cellular IC50 of 40.5 nM. nih.gov The synthesis of these inhibitors often involves the use of precursors like 3-bromo-6-iodo-1H-indazole, highlighting the importance of the halogenated indazole scaffold. acs.org

Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition:

The discovery of indazole amide-based ERK1/2 inhibitors has been reported, demonstrating potent enzymatic and cellular activity. nih.gov The indazole ring in these inhibitors plays a crucial role by inserting into the ATP binding pocket and forming key hydrogen bonds with the hinge region of the kinase. nih.gov

Pim Kinase Inhibition:

A series of potent, pan-Pim kinase inhibitors have been developed starting from a 3-(pyrazin-2-yl)-1H-indazole hit. nih.gov The Pim kinases are recognized as attractive targets for cancer therapy due to their role in regulating fundamental tumorigenic signaling pathways. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition:

While direct synthesis from 4,7-dichloro-3-iodo-1H-indazole is not explicitly detailed in the provided results, the broader class of indazole derivatives has shown significant promise as CDK inhibitors. For example, oxindole-indole conjugates have been investigated as potential dual inhibitors of CDK2 and CDK4. nih.gov

ULK1 Inhibition:

In the search for inhibitors of ULK1, a key regulator of autophagy, an in silico screen identified a hit with an indazole core. nih.govacs.org Structure-guided optimization of this hit, which included modifications at the 3-position of the indazole, led to the development of significantly more potent ULK1 inhibitors with IC50 values below 50 nM. nih.govacs.org

Table 1: Kinase Inhibition by Indazole Derivatives

| Kinase Target | Starting Scaffold Example | Resulting Inhibitor Activity (IC50) | Reference(s) |

|---|---|---|---|

| FGFR1 | 1H-indazol-3-amine | 2.9 nM | nih.gov |

| Pan-Pim | 3-(pyrazin-2-yl)-1H-indazole | Potent, pan-Pim inhibition | nih.gov |

| ULK1 | Indazole core | < 50 nM | nih.govacs.org |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Modulation

IDO1 is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy. The indazole scaffold has been explored for the development of IDO1 inhibitors. A series of N'-hydroxyindazolecarboximidamides were designed and synthesized as novel IDO1 inhibitors, with the synthesis starting from 7-iodo-1H-indazole. nih.gov Furthermore, a series of 1H-indazole derivatives with substituents at the 4- and 6-positions have been synthesized and shown to exhibit IDO1 inhibitory activity, with one compound displaying an IC50 value of 5.3 μM. nih.gov

Nitric Oxide Synthase (NOS) Inhibition

Fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase. nih.gov One study reported that 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited NOS-II activity by 80% without significantly affecting NOS-I activity. nih.gov This highlights the potential of halogenated indazoles in achieving isoform-selective enzyme inhibition.

Receptor Modulation Research

The versatility of the halogenated indazole scaffold extends to the development of modulators for various receptors.

G Protein-Coupled Receptors (GPR120 and GPR40):

While direct synthetic routes from this compound were not identified for GPR120 or GPR40 modulators, the broader family of heterocyclic compounds is actively being explored for this purpose. For instance, dihydropyrazole derivatives have been patented as GPR40 modulators for the potential treatment of diabetes. nih.gov Additionally, agonists for GPR40 containing a 3,5-dimethylisoxazole (B1293586) core have been developed. nih.gov

Dopamine (B1211576) D2 Receptor Modulation:

The synthesis of various heterocyclic compounds as dopamine D2 receptor modulators has been an active area of research. For example, a series of 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their D2 receptor affinity. nih.gov

Mechanistic Cellular Studies

Cell Proliferation and Cell Cycle Progression Modulations

Derivatives of the indazole scaffold have demonstrated significant effects on cell proliferation and cell cycle progression in various cancer cell lines.

One study on 1H-indazole-3-amine derivatives found that a particular compound exhibited promising inhibitory effects against the K562 chronic myeloid leukemia cell line with an IC50 of 5.15 μM. nih.gov Further investigation revealed that this compound induced an arrest in the G0/G1 phase of the cell cycle. nih.gov Another study on 3-amino-1H-indazole derivatives showed that the lead compound, W24, induced G2/M cell cycle arrest in HGC-27 cells. nih.gov These findings underscore the potential of indazole-based compounds to modulate the cell cycle machinery, a hallmark of cancer.

Table 2: Effects of Indazole Derivatives on Cell Cycle Progression

| Cell Line | Indazole Derivative Type | Observed Effect | Reference |

|---|---|---|---|

| K562 | 1H-indazole-3-amine derivative | G0/G1 phase arrest | nih.gov |

| HGC-27 | 3-amino-1H-indazole derivative | G2/M phase arrest | nih.gov |

Apoptosis Induction Pathways (e.g., Caspase-3, Bax, Bcl-2)

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anti-cancer agents. Research into indazole derivatives has highlighted their potential to trigger this process in cancer cells. The apoptotic pathway is a complex cascade of molecular events, often involving a balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis. This is often followed by the activation of a cascade of enzymes called caspases, with Caspase-3 being a key executioner caspase that leads to the final stages of cell death.

Studies on various anti-cancer compounds have shown that they can induce apoptosis through the modulation of these key proteins. For instance, the well-known chemotherapeutic agent paclitaxel (B517696) has been shown to induce apoptosis in human leukemia NB4 cells by causing a decrease in Bcl-2 levels, an increase in Bax levels, and subsequent activation of Caspase-9 and Caspase-3. nih.gov While this study was not on an indazole, it illustrates the common pathways that are investigated. Indazole derivatives are often explored for their anti-neoplastic properties, which are frequently linked to their ability to initiate apoptosis. nih.gov For example, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their cytotoxic potential, with the lead compounds affecting apoptosis and the cell cycle, possibly through the inhibition of Bcl-2 family members.

The specific mechanisms by which a halogenated indazole like this compound might induce apoptosis would require targeted investigation to determine its effect on the expression levels of Bax, Bcl-2, and the activation of the caspase cascade.

Cellular Migration and Invasion Dynamics

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The development of therapeutic agents that can inhibit these processes is a significant goal in cancer research. Indazole derivatives have emerged as a class of compounds with potential anti-metastatic properties.

Research has shown that certain 1H-indazole-3-carboxamide derivatives can act as potent and selective inhibitors of p21-activated kinase 1 (PAK1), an enzyme implicated in tumor progression. In one study, a representative compound from this series was found to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells. This effect was attributed to the downregulation of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process critical for cell migration and invasion.

The study of cellular migration and invasion often employs techniques such as the wound healing assay and the Boyden chamber assay. These assays allow researchers to observe and quantify the movement of cells in response to a particular treatment. For instance, the Boyden chamber assay can be adapted to study invasion by coating the membrane with an extracellular matrix, simulating the barrier that cancer cells must penetrate during metastasis. While specific data on this compound is not available, its structural similarity to other researched indazoles suggests it could be a candidate for investigation in this area.

Reactive Oxygen Species (ROS) Generation and Cellular Stress Responses

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While essential in low concentrations for various physiological processes, an overproduction of ROS can lead to oxidative stress, a condition that can damage cellular components like DNA, proteins, and lipids. Many anticancer drugs are known to exert their effects by increasing intracellular ROS levels, thereby inducing oxidative stress and triggering apoptosis in cancer cells.

The role of halogenated compounds in generating ROS has been a subject of investigation. For example, highly halogenated and coplanar aromatic hydrocarbons have been shown to increase the production of hydrogen peroxide (H₂O₂) in liver microsomes, which is a form of ROS. This increased ROS production was found to be proportional to microsomal lipid peroxidation, a marker of oxidative damage.

The generation of ROS can be a double-edged sword; while it can be harnessed to kill cancer cells, it can also cause harmful side effects to normal tissues. Therefore, understanding the specific mechanisms of ROS generation and the subsequent cellular stress responses induced by a compound like this compound would be critical. This would involve measuring the levels of different ROS (e.g., superoxide (B77818) anion, hydrogen peroxide) and assessing markers of oxidative damage in cells treated with the compound.

Antimicrobial and Antifungal Activity Investigations

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents. Heterocyclic compounds, including indazoles, have been a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities, including antimicrobial properties.

Numerous studies have reported the synthesis and evaluation of indazole derivatives against various bacterial and fungal strains. For example, a series of N-methyl-3-aryl indazoles demonstrated activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. In another study, certain indazole derivatives showed antibacterial activity against strains of Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL for some compounds.

The introduction of halogen atoms into a molecular scaffold can significantly impact its biological activity, including its antimicrobial and antifungal properties. The specific contribution of the dichloro and iodo substitutions on the 1H-indazole core of this compound would need to be determined through systematic screening against a panel of clinically relevant bacteria and fungi.

Table 1: Antimicrobial Activity of Selected Indazole Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indazole Derivative 5 | S. aureus | 64 - 128 | |

| Indazole Derivative 5 | S. epidermidis | 64 - 128 | |

| Indazole Derivative 2 | E. faecalis | ~128 | |

| Indazole Derivative 3 | E. faecalis | ~128 |

Anti-inflammatory Mechanism Research

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation can contribute to a variety of diseases. The indazole scaffold is found in several anti-inflammatory drugs, and research continues to explore new derivatives for their potential in this area. nih.gov

The anti-inflammatory activity of indazole and its derivatives has been investigated in both in vivo and in vitro models. One of the key mechanisms underlying the anti-inflammatory effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins. Studies have shown that indazole derivatives can significantly inhibit COX-2. For example, 5-aminoindazole (B92378) was identified as a potent inhibitor of COX-2 in one study.

In addition to COX-2 inhibition, indazole derivatives may exert their anti-inflammatory effects through other mechanisms, such as the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and by scavenging free radicals. The potential of this compound as an anti-inflammatory agent would depend on its ability to modulate these pathways.

Table 2: In Vitro Anti-inflammatory Activity of Selected Indazoles

| Compound | Assay | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | |

| Indazole | COX-2 Inhibition | 23.42 |

Antiviral and Anti-HIV Activity Research

The search for novel antiviral agents is a continuous effort in medicinal chemistry, driven by the emergence of new viral diseases and the development of resistance to existing drugs. The indazole nucleus has been identified as a privileged scaffold in the development of compounds with a broad spectrum of pharmacological activities, including antiviral and anti-HIV properties.

Several studies have explored the potential of indazole derivatives as antiviral agents. For instance, certain 1-aminobenzyl-1H-indazole-3-carboxamide analogues were developed and identified as potent agents against the Hepatitis C virus (HCV). In the context of HIV, while direct research on indazole derivatives is part of a broader search for anti-HIV compounds, other nitrogen-containing heterocyclic compounds have shown promise. For example, some thiadiazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The anti-HIV activity of these compounds was found to be influenced by the substitution pattern on the phenyl ring, with dichlorinated derivatives showing enhanced potency.

Given that halogenation can play a key role in the antiviral activity of small molecules, the specific combination of chlorine and iodine atoms in this compound makes it a compound of interest for future antiviral and anti-HIV research.

Analytical Methodologies for Characterization and Reaction Monitoring of Halogenated Indazoles

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the structural elucidation of halogenated indazoles. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR (proton) and ¹³C NMR (carbon-13), is a cornerstone technique for determining the precise structure of organic molecules like 4,7-Dichloro-3-iodo-1H-indazole.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For halogenated indazoles, the chemical shifts and coupling patterns of the aromatic protons are diagnostic, helping to confirm the substitution pattern on the indazole ring.

¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule, offering complementary information to ¹H NMR. The chemical shifts of carbons are influenced by the attached atoms, with the carbon atoms bonded to halogens (chlorine and iodine) exhibiting characteristic shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. The characterization of various indazole derivatives, including halogenated ones, is routinely supported by both ¹H and ¹³C NMR data rsc.orgnih.gov.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy by providing a precise molecular weight rsc.org. The isotopic pattern observed in the mass spectrum is also highly informative. Chlorine has two abundant isotopes (³⁵Cl and ³⁷Cl), which results in a characteristic isotopic cluster for molecules containing one or more chlorine atoms, aiding in the confirmation of their presence.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies that correspond to particular bonds. In the IR spectrum of an indazole, characteristic peaks can be observed for N-H stretching (typically a broad band), C-H stretching in the aromatic ring, and C=C and C=N stretching vibrations within the heterocyclic system nih.govnist.gov. The presence of halogen substituents can also influence the fingerprint region of the spectrum.

Table 1: Overview of Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count. | Confirms aromatic substitution pattern and presence of N-H proton. |

| ¹³C NMR | Carbon skeleton and chemical environment of carbons. | Identifies all carbon atoms, including those bonded to halogens. |

| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Provides exact mass and characteristic isotopic pattern due to chlorine atoms. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Identifies N-H, C-H, and aromatic ring bonds. |

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive method used primarily for monitoring the progress of a chemical reaction rsc.orgrsc.org. A small spot of the reaction mixture is applied to a silica gel plate, which is then placed in a solvent system (eluent). Compounds separate based on their differential polarity; less polar compounds travel further up the plate. By comparing the spots of the reaction mixture to those of the starting materials, the consumption of reactants and the formation of products can be visualized, often under UV light or by using a staining agent chemistryhall.comlibretexts.org. For halogenated compounds, specific stains can be employed for visualization epfl.ch.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high-resolution separation and is used for both purification (preparative HPLC) and purity analysis (analytical HPLC). The sample is pumped through a column packed with a stationary phase under high pressure. A detector measures the separated components as they elute from the column. For purity assessment of this compound, a reversed-phase HPLC method would typically be used, where a nonpolar stationary phase is paired with a polar mobile phase. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Quantitative analysis using TLC has also been shown to be a viable alternative to HPLC in some cases nih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced is dependent on the crystal's internal structure. By analyzing this pattern, the exact positions of each atom in the molecule can be determined, providing unambiguous confirmation of its structure and stereochemistry. While specific crystallographic data for this compound is not widely published, the technique has been successfully applied to determine the solid-state structures of related halogenated heterocyclic compounds like 4-iodo-1H-pyrazole, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding mdpi.com. This method remains the gold standard for absolute structure confirmation of novel crystalline compounds nih.gov.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed formula and the purity of the sample. For this compound (C₇H₃Cl₂IN₂), elemental analysis would be used to confirm the expected ratio of carbon, hydrogen, and nitrogen, thereby verifying its elemental composition. This technique was used, for example, in establishing the structure of a newly synthesized dichlorinated oxadiazolopyridazine derivative researchgate.net.

Advanced Techniques for Reaction Monitoring and Kinetic Studies

Beyond simple reaction monitoring with TLC, advanced techniques can provide deeper insights into reaction mechanisms, kinetics, and the formation of transient intermediates.

In-situ Reaction Monitoring: Spectroscopic techniques such as in-situ IR or NMR can be used to monitor reactions in real-time. This allows for the observation of the appearance of products and disappearance of reactants without the need to take and work up individual samples. This can provide valuable kinetic data and help in optimizing reaction conditions.

Mechanistic and Kinetic Studies: To understand the detailed reaction pathway for the synthesis of halogenated indazoles, specialized experiments can be conducted. For instance, deuterium-labeling studies and kinetic isotope effect experiments can help elucidate the mechanism of C-H activation steps in cyclization reactions thieme-connect.com. Competition experiments can also reveal the relative reactivity of different substrates. Furthermore, computational methods like Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways and rationalize observed regioselectivity, providing mechanistic insights that complement experimental findings beilstein-journals.org.

Q & A

Q. What are the optimized synthetic routes for 4,7-dichloro-3-iodo-1H-indazole, and how do reaction conditions influence yield?

Synthesis typically involves halogenation and coupling reactions. For example, iodination at the 3-position of the indazole core can be achieved using N-iodosuccinimide (NIS) in a polar aprotic solvent like DMSO under reflux (18–24 hours). Post-reaction, distillation under reduced pressure and recrystallization (water-ethanol mixtures) yield the product (~65% purity). Key variables include solvent choice (DMSO enhances electrophilic substitution), temperature (reflux avoids side reactions), and stoichiometry (excess NIS ensures complete iodination). Monitoring via TLC or HPLC is critical to optimize intermediate isolation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., chlorine and iodine integration).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 327.82).

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% for research-grade material).

- Melting Point : Consistency with literature values (e.g., 141–143°C) indicates crystallinity and purity .

Q. What biological screening assays are suitable for initial evaluation of this compound?

Use in vitro assays to test antimicrobial (e.g., MIC against S. aureus), anticancer (MTT assay on HeLa cells), or kinase inhibition (ATP-binding assays). Prioritize dose-response curves (1–100 µM) to establish IC values. Include positive controls (e.g., cisplatin for cytotoxicity) and validate results with triplicate trials .

Q. How is this compound utilized as an analytical reference standard?

As a reference in HPLC or LC-MS, it enables quantification of structurally related indazoles in complex mixtures. For example, spiking known concentrations into biological matrices (plasma, tissue lysates) validates recovery rates and detection limits. Calibration curves (R > 0.99) ensure reproducibility .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). For cytotoxicity, compare results under standardized conditions:

Q. What methodologies address low solubility in pharmacological studies?

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility.

- Prodrug Design : Introduce phosphate or acetate groups at the N1 position to improve bioavailability.

- Nanoformulation : Encapsulate in liposomes (size 100–200 nm) for sustained release. Characterize stability via dynamic light scattering (DLS) .

Q. How can computational tools predict and optimize the environmental degradation of this compound?

- QSAR Models : Predict half-life in water using EPI Suite or TEST software.

- LC-MS/MS : Track degradation products under UV light or microbial action (OECD 301B).

- Catalytic Optimization : Test TiO photocatalysts under varying pH (3–9) to maximize pollutant breakdown efficiency .

Q. What strategies validate target engagement in kinase inhibition studies?

- Crystallography : Resolve co-crystal structures with kinases (e.g., JAK2) to confirm binding modes.

- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization post-treatment.

- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .

Q. How do synthetic impurities impact pharmacological data, and how are they controlled?

Common impurities include dehalogenated byproducts (e.g., 3-iodo-1H-indazole). Control via:

- HPLC-PDA : Monitor at 210 nm with gradient elution (ACN/water + 0.1% TFA).

- Synthetic Refinement : Use scavenger resins (e.g., QuadraPure™) during iodination to trap excess reagents.

- Regulatory Standards : Follow ICH Q3A guidelines for impurity thresholds (<0.15% for unknown impurities) .

Q. What interdisciplinary approaches combine environmental and pharmacological applications of this compound?

- Photodynamic Therapy (PDT) : Leverage its UV absorbance for reactive oxygen species (ROS) generation in cancer cells.

- Soil Remediation : Pair with Fenton’s reagent (Fe/HO) to degrade chlorinated pollutants synergistically.

- Toxicity Cross-Validation : Compare EC in D. magna (environmental) and IC in human cells to assess eco-pharmacological overlap .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.